
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is an aromatic organic compound with the molecular formula C16H10S. It is a derivative of naphthothiophene, characterized by a fused ring structure that includes both benzene and thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-bromo-1-methylnaphthalene with thiophene derivatives in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding to biological targets. Additionally, its sulfur atom can engage in specific interactions with metal ions and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar thiophene ring but lacking the fused naphthalene structure.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring, differing in the position of the sulfur atom.
Benzo[c]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.
Uniqueness
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
Properties
CAS No. |
83656-84-2 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-methylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-6-7-16-14(8-11)15-9-12-4-2-3-5-13(12)10-17(15)18-16/h2-10H,1H3 |
InChI Key |
LJJIWDOMGATCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


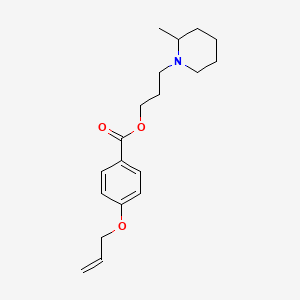
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)

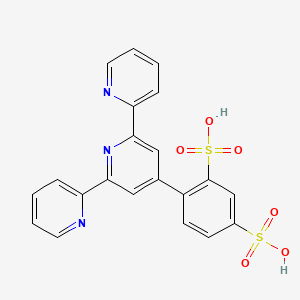
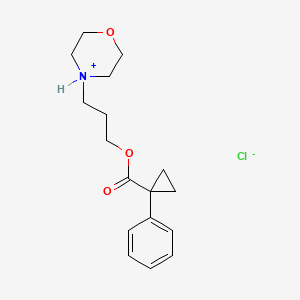
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
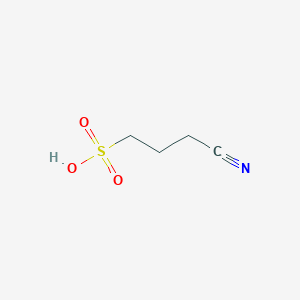
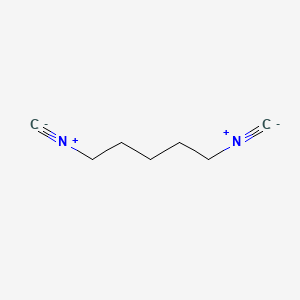
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
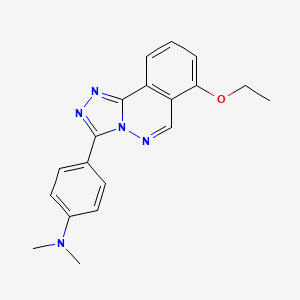
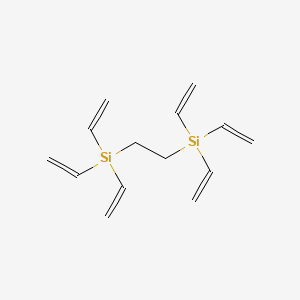
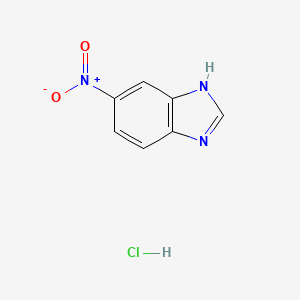
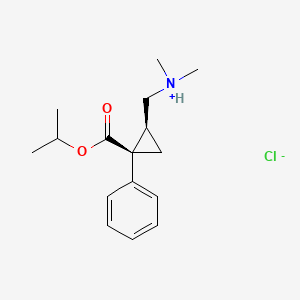
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
